2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

描述

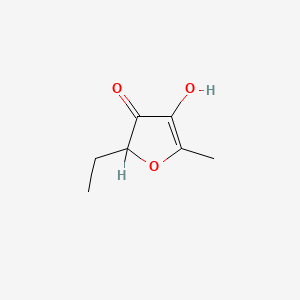

Homofureanol, also known as 4-hemf or ehmf CPD, belongs to the class of organic compounds known as furanones. Furanones are compounds containing a furan ring bearing a ketone group. Homofureanol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homofureanol is primarily located in the cytoplasm. Homofureanol is a sweet, butterscotch, and candy tasting compound that can be found in a number of food items such as yardlong bean, moth bean, swamp cabbage, and lupine. This makes homofureanol a potential biomarker for the consumption of these food products.

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-hydroxy-5-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCRPYGYVRXVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885393 | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

103.00 °C. @ 15.00 mm Hg | |

| Record name | Homofureanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27538-10-9 | |

| Record name | Homofuraneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27538-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRF4YF0C3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homofureanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in Strawberries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), a key flavor compound in strawberries (Fragaria × ananassa). This document details the metabolic pathway, key enzymes, and relevant quantitative data, along with comprehensive experimental protocols for its study.

Introduction

This compound (EHMF), along with its structural analog 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), is a critical contributor to the characteristic sweet, caramel-like aroma of ripe strawberries. Understanding the biosynthetic pathway of EHMF is of significant interest for flavor science, crop improvement, and the development of natural flavoring agents. This guide synthesizes current knowledge on the enzymatic formation of EHMF in strawberries.

The Biosynthetic Pathway of this compound

The biosynthesis of EHMF in strawberries is a multi-step process originating from carbohydrate metabolism. The final and most well-characterized step involves the reduction of a precursor molecule by a specific enone oxidoreductase.

Precursor Origin

The carbon backbone of the furanone ring is derived from D-fructose-1,6-bisphosphate.[1] While the exact enzymatic steps leading from D-fructose-1,6-bisphosphate to the immediate furanone precursor are not yet fully elucidated, it is understood that this carbohydrate is the primary progenitor molecule.

The Final Enzymatic Step

The terminal step in EHMF biosynthesis is the reduction of (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) to this compound. This reaction is catalyzed by the enzyme Fragaria × ananassa enone oxidoreductase (FaEO), previously identified as Fragaria × ananassa quinone oxidoreductase (FaQR).[1][2] This enzyme utilizes NADH or NADPH as a cofactor to reduce the exocyclic double bond of EDHMF.[1]

Quantitative Data

Quantitative analysis of furanones in strawberries has predominantly focused on HDMF due to its higher abundance. However, the available data for FaEO kinetics with the EHMF precursor provides valuable insights.

Enzyme Kinetics of Fragaria × ananassa Enone Oxidoreductase (FaEO)

The kinetic parameters of FaEO have been determined for various substrates, including the precursor to EHMF.

| Substrate | Km (mM) | kcat (s-1) | Reference |

| (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | 2.14 | 1.94 | [1] |

| 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | - | - | [2] |

| (2E)-4-hydroxy-5-methyl-2-propylidene-3(2H)-furanone (HMPDF) | 1.04 | 2.69 | [1] |

| (2E)-2-butylidene-4-hydroxy-5-methyl-3(2H)-furanone (BDHMF) | 0.82 | 1.43 | [1] |

| Note: Data for HMMF, the precursor to HDMF, was not fully available in the cited source. |

Concentration of Furanones in Strawberry Cultivars

While specific quantitative data for EHMF across different strawberry cultivars and ripening stages is limited in the available literature, studies on the closely related HDMF show a significant increase in concentration during ripening.[1] It is hypothesized that EHMF follows a similar trend. For instance, the concentration of HDMF can reach up to 55 mg/kg in ripe strawberries.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of EHMF biosynthesis.

Chemical Synthesis of (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

This protocol is adapted from methods for synthesizing similar furanone derivatives.

Materials:

-

4-hydroxy-5-methyl-3(2H)-furanone

-

Acetaldehyde

-

Potassium hydroxide (KOH) solution (20% aqueous)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Potassium bisulfate

Procedure:

-

Aldol Condensation:

-

In a flask equipped with a stirrer and a cooling bath, dissolve 4-hydroxy-5-methyl-3(2H)-furanone in an aqueous solution of acetaldehyde.

-

Cool the mixture to 5°C.

-

Slowly add a 20% aqueous solution of potassium hydroxide dropwise while maintaining the temperature at 5°C, until the solution is alkaline (pH > 12).

-

Continue stirring for one hour at 5°C.

-

Neutralize the reaction mixture with acetic acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aldol intermediate.

-

-

Dehydration:

-

Heat the obtained aldol intermediate with a catalytic amount of potassium bisulfate under reduced pressure.

-

The dehydration reaction typically occurs at temperatures between 110°C and 150°C.

-

Collect the distilled (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone.

-

Purify the product by distillation.

-

Enzymatic Assay for Fragaria × ananassa Enone Oxidoreductase (FaEO)

This protocol describes the assay for determining the activity of FaEO with EDHMF as the substrate.[4]

Materials:

-

Purified recombinant FaEO enzyme

-

(2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

-

NADH or NADPH

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Diethyl ether

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing:

-

0.1 M potassium phosphate buffer (pH 7.0)

-

250 µM EDHMF

-

350 µM NADH or NADPH

-

A known amount of purified FaEO enzyme (e.g., 24 µg)

-

-

Incubate the reaction mixture at 30°C for 30 minutes with agitation.

-

Stop the reaction by adding an equal volume of diethyl ether to extract the product.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the organic (diethyl ether) phase.

-

Analyze the extracted product, this compound (EHMF), by GC-MS.

Extraction and Quantification of EHMF from Strawberries

This protocol outlines a method for the extraction and quantification of EHMF from strawberry fruit tissue.

Materials:

-

Strawberry fruit samples

-

Liquid nitrogen

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water (HPLC grade)

-

Diethyl ether

-

Internal standard (e.g., a structurally similar, non-native furanone)

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph with a mass spectrometer detector (HPLC-MS)

Procedure:

-

Sample Preparation:

-

Freeze strawberry fruit samples in liquid nitrogen and grind to a fine powder.

-

Homogenize a known weight of the powdered tissue in water or a suitable buffer.

-

Add a known amount of an internal standard.

-

Centrifuge the homogenate to pellet solid debris.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the sample preparation onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the furanones with diethyl ether.

-

-

Analysis:

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Analyze the concentrated extract by GC-MS or HPLC-MS.

-

Identify EHMF based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of EHMF by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of EHMF.

-

Conclusion

The biosynthesis of this compound in strawberries is a complex process with the final, crucial step catalyzed by the enzyme Fragaria × ananassa enone oxidoreductase. While much has been elucidated, particularly regarding the final enzymatic reduction, further research is needed to fully map the intermediate steps from D-fructose-1,6-bisphosphate and to gather more extensive quantitative data on EHMF across a wider range of strawberry cultivars and developmental stages. The protocols provided in this guide offer a robust framework for researchers to further investigate this important flavor compound.

References

- 1. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maillard Reaction Pathway for the Formation of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM), also known as homofuraneol, is a potent aroma compound prized for its sweet, caramel-like flavor profile. A key component in the characteristic aroma of many thermally processed foods, its formation is predominantly attributed to the Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. This technical guide provides a detailed examination of the primary reaction pathway leading to EHFM, supported by quantitative data, comprehensive experimental protocols for its synthesis and analysis, and a visual representation of the core chemical transformations.

Introduction

This compound (EHFM) is a significant flavor compound found in a variety of cooked and fermented foods, including soy sauce and beer.[1] It exists in two tautomeric forms: this compound and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, with the former being the more odor-active isomer.[2] The formation of EHFM is a classic outcome of the Maillard reaction, a cornerstone of food chemistry.[3] While several pathways may contribute to its generation, the most well-documented route involves the interaction of a five-carbon (pentose) sugar with an amino acid capable of producing a two-carbon fragment, such as L-alanine.[2][3] Understanding and controlling this pathway is of significant interest for flavor development and food processing optimization.

The Maillard Reaction Pathway to EHFM

The formation of furanones through the Maillard reaction is generally understood to proceed via 2,3-enolisation, leading to the formation of 1-deoxyosone intermediates.[2] The most favored pathway for EHFM synthesis involves a "C5 + C2" condensation mechanism, where a pentose provides the five-carbon backbone and an amino acid provides a two-carbon fragment.[2]

The key steps in this pathway are as follows:

-

Initial Maillard Reaction: The process begins with the condensation of a pentose sugar (e.g., D-xylose) with an amino acid (e.g., L-alanine). This is followed by Amadori rearrangement to form a ketosamine.

-

Formation of 1-Deoxypentosone: The Amadori product undergoes 2,3-enolization and subsequent elimination of the amino acid to yield a key intermediate: 1-deoxy-D-erythro-2,3-pentodiulose (1-deoxypentosone).

-

Strecker Degradation of L-Alanine: Concurrently, L-alanine undergoes Strecker degradation, a reaction sequence involving an α-dicarbonyl compound, which results in the formation of acetaldehyde—the required C2 fragment.

-

Aldol Condensation: The 1-deoxypentosone intermediate undergoes an aldol-type condensation with the acetaldehyde generated from the Strecker degradation.

-

Cyclization and Dehydration: The resulting adduct rapidly cyclizes and subsequently dehydrates to form the stable aromatic furanone ring structure of this compound.

While this Strecker-assisted chain elongation is the primary proposed mechanism, an alternative pathway involving the fragmentation of the pentose sugar followed by the recombination of smaller fragments can also contribute to the formation of EHFM, albeit often to a lesser extent.[2]

Quantitative Data on EHFM Formation

The yield of EHFM is highly dependent on the specific precursors and reaction conditions, such as pH and reactant concentrations. The following tables summarize quantitative data from model systems heated at 90°C for one hour.

| Table 1: Effect of Pentose Sugar and L-Alanine on EHFM Yield[4] | |

| Pentose Sugar | EHFM Yield (mg/mmol of pentose) |

| D-Xylose | 10.0 |

| D-Ribose | 6.8 |

| L-Arabinose | 7.3 |

| Reaction Conditions: Pentose/L-alanine molar ratio of 1:2 in 0.2 M phosphate buffer (pH 7.0) heated at 90°C for 1 hour. |

| Table 2: Effect of pH on EHFM Yield from D-Xylose and L-Alanine[4] | |

| pH of Phosphate Buffer | EHFM Yield (mg/mmol of xylose) |

| 5.0 | 3.9 |

| 7.0 | 10.0 |

| Reaction Conditions: D-xylose/L-alanine molar ratio of 1:2 in 0.2 M phosphate buffer heated at 90°C for 1 hour. |

| Table 3: Effect of L-Alanine Concentration on EHFM Yield[4] | |

| Molar Ratio (D-Xylose / L-Alanine) | EHFM Yield (mg/mmol of xylose) |

| 1 : 0.5 | 4.8 |

| 1 : 1 | 7.9 |

| 1 : 2 | 10.0 |

| 1 : 4 | 10.0 |

| Reaction Conditions: Reactants in 0.2 M phosphate buffer (pH 7.0) heated at 90°C for 1 hour. |

Experimental Protocols

Synthesis of EHFM in a Maillard Model System

This protocol is adapted from methodologies described for the formation of furanones from pentose sugars and amino acids.[2]

Materials:

-

D-Xylose (>99% purity)

-

L-Alanine (>99% purity)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Hydrochloric acid (HCl), 2 M

-

Sodium chloride (NaCl)

-

Diethyl ether (Et₂O), analytical grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Reaction Buffer: Prepare a 0.2 M sodium phosphate buffer solution.

-

Reaction Mixture Assembly: In a suitable pressure-rated reaction vessel, dissolve D-xylose (e.g., 5 mmol) and L-alanine (e.g., 10 mmol, for a 1:2 molar ratio) in 5 mL of the 0.2 M phosphate buffer.

-

pH Adjustment: Adjust the pH of the reaction mixture to 7.0 using 2 M HCl or a suitable base.

-

Heating: Securely seal the reaction vessel and heat it at 90°C for 1 hour with constant stirring. A controlled temperature oil bath or heating block is recommended.

-

Reaction Quenching and Dilution: After 1 hour, immediately cool the reaction vessel in an ice bath to quench the reaction. Add 100 mL of deionized water to the reaction mixture.

-

Extraction Preparation: Saturate the aqueous phase with NaCl (approx. 40 g) to improve extraction efficiency. Adjust the pH of the mixture to 4.0 using 2 M HCl.

-

Continuous Liquid-Liquid Extraction: Transfer the mixture to a continuous liquid-liquid extractor (perforator type). Extract the neutral compounds with 50 mL of diethyl ether overnight.

-

Drying and Concentration: Collect the organic phase and dry it over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried extract to a final volume of approximately 0.5 mL using a gentle stream of nitrogen or a rotary evaporator under reduced pressure. The resulting concentrate is ready for analysis.

Quantitative Analysis of EHFM by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile compounds like EHFM. For accurate quantification, an isotope dilution assay is recommended.

General Protocol:

-

Internal Standard: Prior to extraction, a known amount of a suitable internal standard (e.g., [²H₃]-EHFM) should be added to the reaction mixture.

-

Sample Preparation: Prepare the sample concentrate as described in the synthesis protocol (Section 4.1).

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A polar capillary column, such as a FFAP (Free Fatty Acid Phase) or WAX-type column (e.g., 50 m x 0.32 mm, 0.5 µm film thickness), is suitable for separating these polar compounds.

-

Injection: 1-2 µL of the concentrate is injected in splitless mode.

-

Oven Temperature Program: An example program is: initial temperature of 40°C for 2 minutes, ramp at 4°C/min to 180°C, then ramp at 10°C/min to 240°C, and hold for 10 minutes. This program should be optimized for the specific instrument and column.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native EHFM (e.g., m/z 142, 113, 85) and its labeled internal standard. Full scan mode can be used for initial identification.

-

-

-

Quantification: The concentration of EHFM is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of the Reaction Pathway

The following diagram illustrates the primary C5 + C2 pathway for the formation of this compound from D-xylose and L-alanine.

Maillard pathway from a pentose and L-alanine to EHFM.

References

The Occurrence of Homofuraneol in Tropical Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homofuraneol, chemically known as 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone or 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a significant volatile organic compound that contributes a sweet, caramel-like, and fruity aroma to a variety of food products. While its presence is well-documented in processed foods as a product of the Maillard reaction, its natural occurrence in fruits, particularly tropical varieties, is of great interest for flavor chemistry, food science, and the development of natural flavoring agents. This technical guide provides a comprehensive overview of the natural occurrence of homofuraneol and the closely related compound, furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), in several tropical fruits. It details quantitative data, biosynthetic pathways, and the experimental protocols used for their analysis.

Natural Occurrence and Quantitative Data

The concentration of homofuraneol and furaneol in tropical fruits can vary significantly depending on the fruit variety, ripeness, and geographical origin. The following table summarizes the quantitative data reported in the scientific literature for these compounds in select tropical fruits.

| Tropical Fruit | Cultivar/Variety | Compound | Concentration Range |

| Pineapple | Tainong No. 4 | Furaneol | 76.47 µg/kg[1] |

| Red Spanish | Furaneol | Not Quantified[2] | |

| Various | Furaneol | 1.6 - 27.3 ppm[3] | |

| Mango | Haden | Furaneol | Not Quantified, but identified as a key odorant[4] |

| Various | Mesifuran (methylated furaneol) | Present in most cultivars[5] | |

| Guava | Pink Colombian | Furaneol | Identified as an important aroma contributor[6] |

| Pink Colombian | 3-hydroxy-4,5-dimethyl-2(5H)-furanone | Identified as an important aroma contributor[6] | |

| Durian | Monthong | Furaneol | Not explicitly quantified, but sulfur compounds and esters are major volatiles[7][8] |

| Jackfruit | Various | Not specified | Aroma profile dominated by esters[9] |

Biosynthesis of Homofuraneol

The biosynthesis of furanones in plants is a complex process. While the pathway for homofuraneol is not as extensively studied as that for furaneol, it is believed to follow a similar enzymatic route originating from carbohydrate metabolism. The proposed pathway involves the conversion of sugars into key intermediates that are then cyclized and modified to form the final furanone structure. In yeast, it has been shown that 4-hydroxy-5-methyl-3(2H)-furanone can undergo a condensation reaction with acetaldehyde to form an intermediate, which is then reduced to homofuraneol[10]. A similar mechanism may exist in plants.

References

- 1. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homofuraneol [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. mangifera_indica_l [Tinkturenpresse] [tinkturenpresse.de]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone and Its Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanones are a critical class of heterocyclic compounds widely recognized for their potent sensory properties, contributing significantly to the aroma and flavor profiles of numerous foods, beverages, and fragrances.[1][2] Among these, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), also known as homofuraneol, and its isomers are of particular interest due to their characteristic sweet, caramel-like, and fruity notes.[2] This technical guide provides a comprehensive overview of the physicochemical properties of EHMF and its key structural isomers, including 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone and the closely related, well-studied compound 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon).

This document details quantitative physicochemical data, outlines relevant experimental protocols for synthesis and analysis, and visualizes key chemical processes and workflows. The information is intended to serve as a foundational resource for professionals in flavor chemistry, food science, and drug development who may utilize these compounds as flavor enhancers, fragrance components, or scaffolds for new molecular entities.[1][3]

Physicochemical Data Comparison

The following tables summarize the key physicochemical properties of this compound, its positional isomer, and the related compound Sotolon. This side-by-side comparison facilitates rapid assessment of their characteristics.

Table 1: General and Physical Properties

| Property | This compound | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 3-Hydroxy-4,5-dimethyl-2(5H)-one (Sotolon) |

| Synonyms | Homofuraneol, Ethyl furaneol | Homofuraneol isomer | Sotolone, Caramel furanone, Sugar lactone[4][5] |

| CAS Number | 27538-10-9[1] | 27538-09-6[6] | 28664-35-9[4][7] |

| Molecular Formula | C₇H₁₀O₃[1][8] | C₇H₁₀O₃[9] | C₆H₈O₃[4][7] |

| Molecular Weight | 142.15 g/mol [1][8] | 142.15 g/mol [9] | 128.13 g/mol [4][7] |

| Appearance | Light orange to yellow to green clear liquid[1] | - | Colorless to yellowish liquid[5] |

| Density | 1.14 g/cm³ (1.137 g/mL at 25°C)[1][10] | - | 1.049 g/cm³[7] |

| Boiling Point | 248-249 °C (lit.)[10][11] | - | 184 °C; 93-95 °C at 2.00 mm Hg[4][7] |

| Melting Point | - | - | 26 to 29 °C[5][7] |

| Refractive Index | n20/D 1.51 (lit.)[1][10] | - | - |

| Odor Profile | Sweet, caramel, candy, butterscotch[11] | - | Fenugreek/curry (high conc.), maple syrup/caramel (low conc.)[5][7] |

Table 2: Solubility and Partitioning Properties

| Property | This compound | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 3-Hydroxy-4,5-dimethyl-2(5H)-one (Sotolon) |

| Solubility | Soluble in alcohols and propylene glycol[5] | Predicted Water Solubility: 254 g/L[9] | Slightly soluble in water[5]; Estimated Water Solubility: 222.8 g/L @ 25°C[12] |

| LogP (Octanol/Water) | 0.9 (at 25°C and pH 7)[11] | Predicted LogP: 0.06 to 0.73[9] | XLogP3-AA: 0.4[13]; Estimated LogP: -0.296[12] |

| pKa (Acid Dissociation) | 9.62 ± 0.40 (Predicted)[11] | Predicted (Strongest Acidic): 7.83[9] | - |

| Vapor Pressure | 78-89 hPa at 20-40°C[11] | - | 0.0048 hPa @ 25°C (est.)[13] |

Tautomerism and Isomerism

A critical physicochemical feature of hydroxy-furanones is their existence in a tautomeric equilibrium between the keto and enol forms. This keto-enol tautomerism is crucial for their chemical reactivity and can influence their sensory properties and stability. The equilibrium is pH-dependent, with racemization and proton exchange occurring more rapidly under acidic (pH < 4) or basic (pH > 7) conditions.[14] The most stable state is typically between pH 4 and 5.[14]

Caption: Keto-enol tautomeric equilibrium of EHMF.

Experimental Protocols

Synthesis Protocol: One-Pot Furanone Annulation

A modern and efficient method for synthesizing 5-substituted-2(5H)-furanones involves a one-pot procedure utilizing a Titanium-mediated aldol addition followed by an acid-induced cyclo-condensation.[15] This "furanone annulation" is highly valuable for creating derivatives for further chemical exploration, such as cross-coupling reactions.[15]

Methodology:

-

Reagents and Setup: All reactions are conducted in oven-dried glassware under an inert argon atmosphere. Key reagents include an α-methyl-β-keto ester, an appropriate acetophenone derivative, and Titanium(IV) chloride (TiCl₄).[15]

-

Aldol Addition: The keto ester and acetophenone are dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to -78°C. TiCl₄ is added, followed by a tertiary amine base (e.g., N,N-Diisopropylethylamine). The mixture is stirred to facilitate the crossed Ti-direct aldol addition.[15]

-

Cyclo-condensation: The reaction is warmed to room temperature and stirred for several hours (e.g., 14 h) to allow for the spontaneous acid-induced cyclo-condensation, which forms the furanone ring.[15]

-

Workup and Purification: The reaction is quenched with an aqueous solution. The organic layer is separated, washed, dried, and concentrated. The crude product is purified via flash column chromatography on silica gel to yield the final 2(5H)-furanone product.[15]

Caption: Workflow for one-pot synthesis of 2(5H)-furanones.

Analytical Protocol: Identification and Quantification by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile and semi-volatile furanones in complex matrices like food, beverages, and biological samples.

Methodology:

-

Sample Preparation: The sample matrix (e.g., wine, fruit juice) is prepared for extraction. For liquids, this may involve simple dilution or pH adjustment.

-

Extraction: Solid-Phase Extraction (SPE) or liquid-liquid extraction is commonly used to isolate and concentrate the analytes. For SPE, a C18 or similar cartridge is conditioned, the sample is loaded, washed to remove interferences, and the furanones are eluted with a suitable organic solvent (e.g., ethyl acetate).[16]

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1-2 µL) of the extract is injected into the GC.

-

Separation: The compounds are separated on a capillary column (e.g., DB-5 or Carbowax) based on their boiling points and polarity.[13] A temperature program is used to achieve optimal separation.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

-

-

Data Analysis: The compound is identified by comparing its retention time and mass spectrum to that of an authentic analytical standard. Quantification is achieved by creating a calibration curve from standards of known concentrations and integrating the peak area of a characteristic ion.

Formation and Biological Significance

Maillard Reaction Pathway

EHMF and related furanones are well-known products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically with the application of heat.[17] The specific furanone formed depends on the precursor sugar. EHMF, a C7 compound, is formed from C7 sugars or by the addition of a C2 fragment (from an amino acid like alanine) to a diketose derived from a C5 carbohydrate.[17]

Caption: Formation of furanones via the Maillard reaction.

Biological and Pharmacological Notes

While primarily studied for their sensory impact, some furanones exhibit biological activity. Research has shown that EHMF may possess antimicrobial properties against various bacteria and fungi and could act as an inhibitor of certain viral infections.[3] Furthermore, some derivatives have been investigated for their ability to modulate cellular processes, such as inhibiting the production of reactive oxygen species.[3] The core 2(5H)-furanone structure is a recognized pharmacophore present in a wide array of natural products with activities including antimicrobial, anti-inflammatory, and antitumor properties.[18][19] This makes the synthesis of novel furanone derivatives an area of interest in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Caramel Aroma Chemical [chemicalbull.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Caramel Furanone (28664-35-9) | Trusted Bulk Distributor [chemicalbull.com]

- 6. femaflavor.org [femaflavor.org]

- 7. Sotolon - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. Showing Compound 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (FDB029759) - FooDB [foodb.ca]

- 10. chembk.com [chembk.com]

- 11. 2-エチル-4-ヒドロキシ-5-メチル-3(2H)-フラノン | 27538-10-9 [m.chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. scent.vn [scent.vn]

- 14. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sotolon | CAS#:28664-35-9 | Chemsrc [chemsrc.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Furanones from Pentose Sugars in Maillard Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. While extensively studied in hexose systems, the pathways involving pentose sugars, such as ribose and xylose, are of significant interest due to their contribution to the formation of potent aroma compounds, including furanones. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data related to the formation of furanones from pentose sugars in Maillard reaction systems.

Introduction to Furanone Formation from Pentoses

In Maillard reactions, pentose sugars are key precursors to a variety of furanone derivatives, which are highly valued for their sweet, caramel-like, and fruity aromas. The primary furanone formed from the intact carbon skeleton of a pentose is 4-hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol.[1] However, in the presence of amino acids, the reaction landscape expands to include the formation of other significant furanones, namely 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or furaneol) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF or homofuraneol).[1][2][3]

The formation of these latter compounds from a five-carbon sugar backbone is particularly intriguing as it necessitates a chain elongation step. This is achieved through the incorporation of C1 or C2 fragments derived from the Strecker degradation of amino acids.[1][2] Specifically, glycine can provide a formaldehyde (C1) unit, leading to HDMF, while alanine can provide an acetaldehyde (C2) unit, resulting in HEMF.[2][3] Concurrently, an alternative pathway involving the fragmentation of the pentose sugar and subsequent recombination of smaller carbon units also contributes to the formation of these furanones.[1][3]

Core Formation Pathways

The generation of furanones from pentoses in Maillard systems proceeds through several key mechanistic steps, primarily initiated by the 2,3-enolization of the Amadori compound. This leads to the formation of a 1-deoxypentosone intermediate, which serves as a critical branching point for different furanone products.

Formation of Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone)

The most direct pathway from pentoses leads to norfuraneol, where the C5 skeleton of the sugar is conserved.[1] This process involves the cyclization and dehydration of the 1-deoxypentosone intermediate.

Figure 1: Formation of Norfuraneol from Pentose Sugars.

Formation of HDMF and HEMF via Chain Elongation

The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) from pentoses requires the incorporation of additional carbon atoms. This is primarily achieved through the reaction of the 1-deoxypentosone intermediate with Strecker aldehydes generated from amino acids.

Figure 2: Chain Elongation Pathway for HDMF and HEMF Formation.

Formation via Sugar Fragmentation

An alternative, albeit less predominant, pathway for the formation of HDMF and HEMF involves the fragmentation of the pentose sugar into smaller reactive intermediates. These fragments can then recombine to form the final furanone structures. This pathway is supported by isotopic labeling studies which show that a portion of the resulting furanones do not incorporate the labeled fragments from amino acids, indicating their origin from the sugar itself.[1][3]

Quantitative Data on Furanone Formation

The yields of different furanones from pentose sugars are highly dependent on the specific precursors and reaction conditions. Generally, norfuraneol is the major 3(2H)-furanone formed, while HDMF and HEMF are produced in significantly lower quantities.

| Furanone | Precursors | Relative Amount | Reference |

| Norfuraneol | D-Xylose + Glycine/Alanine | Major Component | [1] |

| HDMF (Furaneol) | D-Xylose + Glycine | < 1% of total 3(2H)-furanones | [1] |

| HEMF (Homofuraneol) | D-Xylose + Alanine | < 1% of total 3(2H)-furanones | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the study of furanone formation from pentose sugars in Maillard systems.

General Maillard Reaction Protocol

This protocol is based on the methods described by Blank et al. for the reaction of pentose sugars with amino acids.[1]

Materials:

-

D-Xylose (or other pentose sugar)

-

Glycine or L-Alanine

-

Phosphate buffer (0.2 mol/L, pH 7.0)

-

Deionized water

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl, 2 mol/L)

-

Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve equimolar amounts (e.g., 5 mmol) of the pentose sugar and the amino acid in 5 mL of phosphate buffer in a reaction vessel.

-

Seal the vessel and heat the reaction mixture at 90°C for 1 hour.

-

After cooling, add 100 mL of deionized water to the reaction mixture.

-

Saturate the aqueous solution with NaCl (approximately 40 g).

-

Adjust the pH of the solution to 4.0 with 2 mol/L HCl.

-

Perform continuous extraction of the neutral compounds with 50 mL of diethyl ether overnight using a rotation perforator.

-

Dry the organic phase over anhydrous Na2SO4 at 4°C.

-

Concentrate the extract to a final volume of 0.5 mL for analysis.

Figure 3: General Experimental Workflow for Furanone Analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of the formed furanones are typically performed using GC-MS and GC-MS/MS.

-

Gas Chromatography (GC): A capillary column suitable for the separation of volatile and semi-volatile compounds is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute the compounds of interest.

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is commonly used. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected and fragmented to produce a characteristic daughter ion spectrum.[3] Isotope dilution assays using 13C-labeled standards are often used for accurate quantification.

Conclusion

The formation of furanones from pentose sugars in Maillard systems is a multifaceted process involving both the conservation of the sugar's carbon skeleton and its fragmentation and recombination with amino acid-derived carbon fragments. While norfuraneol is the primary furanone product, the presence of amino acids facilitates the formation of the potent aroma compounds HDMF and HEMF through chain elongation reactions. Understanding these pathways and the experimental conditions that influence them is crucial for researchers and professionals in the fields of flavor chemistry, food science, and drug development, where the control and manipulation of Maillard reaction products are of paramount importance. Further research, particularly utilizing isotopic labeling, will continue to elucidate the intricate details of these complex reaction networks.

References

Determining the Sensory Threshold of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), also known by its trivial name homofuraneol, is a key aroma compound found in a wide variety of foodstuffs, contributing characteristic sweet, caramel-like, and fruity notes. Its presence is often the result of Maillard reactions and caramelization during thermal processing. Understanding the sensory threshold of EHMF is critical for food product development, flavor chemistry research, and the development of novel taste and smell modulators. This technical guide provides a comprehensive overview of the sensory thresholds of EHMF, detailed experimental protocols for their determination, and an exploration of the underlying sensory perception pathways.

Quantitative Sensory Threshold Data

The sensory perception of this compound is characterized by both a low odor threshold and a distinct taste profile at higher concentrations. The following table summarizes the reported quantitative sensory data for this compound.

| Sensory Threshold Type | Medium | Threshold Concentration | Description of Sensory Characteristics |

| Odor Detection Threshold | Air/Water | 20 ppb (parts per billion)[1] | Sweet, fruity, caramel, butterscotch[1] |

| Odor Detection Threshold Range | Not specified | 0.04 - 21 µg/L (ppb) | Not specified |

| Taste Characteristics | Not specified | 20 ppm (parts per million) | Burnt, caramellic, sweet, and fruity[1] |

Experimental Protocols

The determination of sensory thresholds is a critical aspect of sensory science, requiring standardized methodologies to ensure accuracy and reproducibility. The following protocols describe the determination of the odor threshold and the characterization of the taste profile of this compound, as well as the identification of its cognate olfactory receptor.

Sensory Threshold Determination: ASTM E679-04 (3-Alternative Forced Choice Method)

The American Society for Testing and Materials (ASTM) standard E679-04 provides a widely accepted method for determining odor and taste thresholds using a forced-choice ascending concentration series. The 3-Alternative Forced Choice (3-AFC) paradigm is a common implementation of this standard.

Objective: To determine the odor detection threshold of this compound in a specific medium (e.g., water or air).

Materials:

-

This compound (high purity)

-

Odor-free water or purified air as the solvent/diluent

-

Glass sniffing bottles or olfactometer

-

A panel of trained sensory assessors (typically 15-20)

Procedure:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific odor character of EHMF.

-

Sample Preparation: A stock solution of EHMF is prepared in the desired medium. A series of dilutions, typically in logarithmic steps, is prepared from the stock solution. The concentration range should span from well below the expected threshold to clearly perceptible levels.

-

Presentation: For each concentration step, three samples are presented to each panelist. Two of the samples are blanks (medium only), and one contains the EHMF dilution. The position of the spiked sample is randomized for each trial.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. Even if they are not certain, they must make a choice (forced choice).

-

Data Analysis: The number of correct identifications is recorded for each panelist at each concentration level. The individual threshold is typically defined as the concentration at which a panelist achieves a number of correct identifications significantly above chance (in a 3-AFC, the probability of a correct guess is 1/3). The group threshold is then calculated by taking the geometric mean of the individual thresholds.

Olfactory Receptor Identification: HEK-293 Cell-Based Luminescence Assay

Recent research has identified the specific olfactory receptor that responds to this compound. This was achieved using a high-throughput screening assay with a library of human olfactory receptors expressed in a heterologous cell line.

Objective: To identify the human olfactory receptor(s) that are activated by EHMF.

Materials:

-

HEK-293 cells (Human Embryonic Kidney 293)

-

Expression vectors containing the coding sequences for a library of human olfactory receptors, each co-expressed with a promiscuous G-protein subunit (e.g., Gα16/gust44).

-

A reporter gene, such as luciferase, under the control of a cyclic AMP (cAMP) response element (CRE).

-

This compound.

-

Cell culture reagents and assay plates.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: HEK-293 cells are cultured and transfected with the expression vectors for the olfactory receptors and the reporter gene construct.

-

Odorant Stimulation: The transfected cells are exposed to a solution of EHMF at a specific concentration.

-

Signal Detection: If EHMF binds to and activates a specific olfactory receptor, it will trigger a G-protein signaling cascade, leading to an increase in intracellular cAMP. The elevated cAMP levels drive the expression of the luciferase reporter gene.

-

Luminescence Measurement: After an incubation period, a substrate for luciferase is added to the cells, and the resulting luminescence is measured using a luminometer. A significant increase in luminescence compared to control cells (not exposed to EHMF) indicates a positive "hit."

-

Dose-Response Analysis: For any identified receptors, a dose-response curve is generated by testing a range of EHMF concentrations to determine the EC50 value (the concentration that elicits a half-maximal response).

Signaling Pathways and Logical Relationships

The perception of odors and tastes is initiated by the interaction of chemical compounds with specific receptors on sensory cells. The following diagrams illustrate the experimental workflow for sensory threshold determination and the known signaling pathway for the olfactory perception of this compound.

The sweet and caramel-like taste of EHMF is perceived through taste receptors on the tongue. While the specific taste receptor has not been definitively identified for EHMF, sweet tastes are generally mediated by the T1R2/T1R3 heterodimeric G-protein coupled receptor. The binding of a sweet compound to this receptor initiates a signaling cascade involving G-proteins (gustducin), phospholipase C β2 (PLCβ2), and the transient receptor potential cation channel M5 (TRPM5), ultimately leading to neurotransmitter release and the perception of sweetness.

Conclusion

The sensory properties of this compound are well-defined, with a low odor threshold contributing to its importance as a flavor compound. The methodologies for determining these thresholds are robust and standardized, allowing for consistent and reliable data collection. Furthermore, the identification of the specific olfactory receptor for EHMF, OR5M3, provides a molecular basis for its distinct aroma and opens avenues for further research into the mechanisms of flavor perception and the development of novel flavor ingredients. This technical guide provides a foundational understanding for researchers and professionals working with this significant flavor molecule.

References

An In-depth Technical Guide on the Tautomeric Forms of Homofuraneol and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homofuraneol, a crucial flavor and fragrance compound found in a variety of fruits and processed foods, exists as a mixture of tautomeric forms. This dynamic equilibrium between its isomers, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is fundamental to its chemical behavior, sensory properties, and potential applications in various fields, including drug development. This technical guide provides a comprehensive overview of the tautomeric forms of homofuraneol, their distinct chemical properties, and the experimental protocols used for their analysis.

Tautomeric Forms of Homofuraneol

Homofuraneol undergoes keto-enol tautomerism, resulting in an equilibrium between two primary forms. This reversible isomerization involves the migration of a proton and the shifting of double bonds within the furanone ring structure. The two tautomers are distinct chemical entities with unique properties.[1][2][3]

The equilibrium between these two tautomers is sensitive to environmental conditions, particularly pH and solvent polarity.[4] Generally, the keto form is favored in more polar solvents.[5] The tautomeric ratio can be quantitatively determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Chemical Properties

The distinct structural arrangements of the tautomers give rise to differences in their physicochemical and organoleptic properties. A comprehensive summary of these properties is presented below.

| Property | This compound | 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone | Mixture | Reference(s) |

| Molecular Formula | C₇H₁₀O₃ | C₇H₁₀O₃ | C₇H₁₀O₃ | [1][8] |

| Molecular Weight | 142.15 g/mol | 142.15 g/mol | 142.15 g/mol | [1][8] |

| Boiling Point | - | - | 248-249 °C | [9] |

| Density | - | - | 1.137 g/mL at 25 °C | [9] |

| Refractive Index | - | - | n20/D 1.512 | [9] |

| Odor | Sweet, caramellic, bready, maple, brown sugar, burnt | Sweet, caramellic, bready, maple, brown sugar, burnt | Sweet, caramellic, bready, maple, brown sugar, burnt | [9] |

| Odor Threshold | - | - | 20 ppb | [10] |

| Taste | - | - | Sweet, fruity, caramel, butterscotch | [3] |

| 1H NMR (CDCl₃, δ ppm) | Triplet at ~1.0 (CH₃ of ethyl), Quartet at ~2.5 (CH₂ of ethyl), Singlet at ~2.1 (CH₃ on ring), Singlet at ~4.5 (CH on ring) | Triplet at ~1.2 (CH₃ of ethyl), Quartet at ~2.7 (CH₂ of ethyl), Singlet at ~2.3 (CH₃ on ring), Singlet at ~4.7 (CH on ring) | Complex spectrum showing signals for both tautomers | [3] |

| 13C NMR (CDCl₃, δ ppm) | Signals for ethyl group (~10, ~25 ppm), methyl group (~15 ppm), furanone ring carbons, and carbonyl group (~200 ppm) | Signals for ethyl group (~12, ~28 ppm), methyl group (~18 ppm), furanone ring carbons, and carbonyl group (~203 ppm) | Complex spectrum showing signals for both tautomers | [3] |

Experimental Protocols

Separation of Homofuraneol Tautomers by High-Performance Liquid Chromatography (HPLC)

A detailed protocol for the analytical and preparative separation of homofuraneol tautomers is outlined below. This method is crucial for isolating individual tautomers for further characterization.[11]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 20:80 (v/v) mixture. The pH can be adjusted by adding a small amount of formic acid (e.g., 0.1%) to the aqueous phase to improve peak shape.

-

Sample Preparation: Dissolve the homofuraneol sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 290 nm (where both tautomers exhibit strong absorbance).[10]

-

-

Data Analysis: The two tautomers will elute at different retention times, allowing for their quantification based on the peak areas in the chromatogram. For preparative separation, the scale of the injection and column size would be increased, and fractions corresponding to each peak would be collected.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like homofuraneol.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

-

Dichloromethane or other suitable volatile solvent (GC grade).

-

Derivatizing agent (optional, e.g., BSTFA for silylation) to improve volatility and peak shape.

Procedure:

-

Sample Preparation:

-

Direct Injection: Dissolve the homofuraneol sample in a volatile solvent like dichloromethane to a concentration of approximately 10-100 µg/mL.[12]

-

Derivatization (Optional): To enhance volatility, the hydroxyl group can be derivatized (e.g., silylation). Mix the sample with a derivatizing agent and heat as required by the specific protocol.

-

-

GC-MS Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

MS parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

-

-

Data Analysis: The tautomers will separate on the GC column and can be identified by their characteristic mass spectra. Quantification can be performed using an internal standard and constructing a calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the structure of the tautomers and determining their ratio in solution.[6]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

Procedure:

-

Sample Preparation: Dissolve a small amount of the homofuraneol sample in a deuterated solvent in an NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Analysis:

-

Structural Elucidation: The chemical shifts, coupling constants, and correlation signals in 2D NMR spectra are used to assign the protons and carbons to their respective positions in each tautomer.

-

Tautomer Ratio Determination: The ratio of the two tautomers can be calculated by integrating the signals that are unique to each isomer in the ¹H NMR spectrum.[13][14]

-

Signaling Pathway in Olfaction

The aroma of homofuraneol is perceived through its interaction with specific olfactory receptors in the nasal epithelium. This interaction initiates a signaling cascade that ultimately leads to the perception of smell in the brain. Olfactory receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as a homofuraneol tautomer, to its specific receptor triggers a conformational change in the receptor. This activates an associated G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain.[15][16][17] Recent research has identified OR5M3 as a receptor that is activated by homofuraneol.[18]

Conclusion

The tautomeric nature of homofuraneol is a key determinant of its chemical and sensory characteristics. Understanding the equilibrium between its two forms and the factors that influence it is essential for its effective utilization in the food, fragrance, and pharmaceutical industries. The experimental protocols detailed in this guide provide a robust framework for the separation, identification, and quantification of the individual tautomers, enabling further research into their specific biological activities and applications. The elucidation of the olfactory signaling pathway initiated by homofuraneol provides a molecular basis for its characteristic aroma and opens avenues for the design of novel flavor and fragrance compounds, as well as potential therapeutic agents targeting olfactory receptors.

References

- 1. 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone [webbook.nist.gov]

- 2. imreblank.ch [imreblank.ch]

- 3. tandfonline.com [tandfonline.com]

- 4. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | C7H10O3 | CID 93111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl furaneol, 27538-10-9 [thegoodscentscompany.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. Stereochemical study of a novel tautomeric furanone, homofuraneol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. genecards.org [genecards.org]

- 16. OR5M3 - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. scbt.com [scbt.com]

Enantioselective Synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a chemoenzymatic strategy for the enantioselective synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, a significant chiral molecule in the flavor and fragrance industry, often referred to as homofuronol. The core of this approach lies in the lipase-catalyzed dynamic kinetic resolution of a racemic 5-hydroxy-2(5H)-furanone precursor. This document details the synthetic pathway to the racemic precursor and provides a comprehensive, adapted experimental protocol for its enzymatic resolution. Quantitative data from analogous literature reports are summarized to provide expected outcomes for yield and enantioselectivity. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound, or homofuronol, is a key aroma compound found in a variety of food products, contributing sweet, caramel-like, and fruity notes. The chirality at the C2 position results in two enantiomers, each potentially possessing distinct sensory properties. Consequently, the development of efficient methods for the enantioselective synthesis of homofuronol is of significant interest for the production of high-quality flavor and fragrance ingredients.

Among the various strategies for asymmetric synthesis, enzymatic resolutions, particularly those employing lipases, have emerged as powerful tools due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. This guide focuses on a chemoenzymatic approach centered on the dynamic kinetic resolution (DKR) of a racemic 5-hydroxy-2(5H)-furanone precursor, a methodology that allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the desired product.

Synthetic Strategy Overview

The proposed enantioselective synthesis of this compound involves a two-stage process:

-

Synthesis of Racemic Precursor: Chemical synthesis of the racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone.

-

Enzymatic Dynamic Kinetic Resolution: Lipase-catalyzed enantioselective acylation of the racemic hydroxyfuranone, coupled with in-situ racemization of the unreacted enantiomer, to yield an enantiopure acetoxyfuranone.

-

Hydrolysis: Conversion of the enantiopure acetoxyfuranone to the target enantiopure this compound.

Experimental Protocols

Synthesis of Racemic 2-Ethyl-5-hydroxy-5-methyl-2(5H)-furanone

This protocol is a representative chemical synthesis to obtain the necessary racemic precursor. Specific details may require optimization.

Materials:

-

Ethyl 2-butynoate

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reaction: To a solution of ethyl 2-butynoate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the corresponding tertiary alcohol.

-

Epoxidation and Cyclization: Dissolve the purified alcohol in DCM and add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium sulfite solution. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone.

Lipase-Catalyzed Dynamic Kinetic Resolution of rac-2-Ethyl-5-hydroxy-5-methyl-2(5H)-furanone

This protocol is adapted from the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones reported by Thuring et al.[1]

Materials:

-

Racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone

-

Lipase from Pseudomonas cepacia (Lipase PS, Amano)

-

Vinyl acetate

-

Dichloromethane (DCM), anhydrous

-

Powdered 4Å molecular sieves

-

Biphenyl (internal standard for GC analysis)

-

Celite

Procedure:

-

Reaction Setup: To a stirred solution of racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone (1.0 eq) and biphenyl (internal standard) in anhydrous DCM, add powdered 4Å molecular sieves.

-

Enzyme Addition: Add Lipase PS (e.g., 100 mg per mmol of substrate).

-

Acylation: Add vinyl acetate (10 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion and enantiomeric excess (e.e.) by chiral gas chromatography (GC) at regular intervals.

-

Work-up: Upon completion (100% conversion), filter the reaction mixture through a pad of Celite to remove the enzyme and molecular sieves. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting enantiopure 2-ethyl-5-acetoxy-5-methyl-2(5H)-furanone by silica gel column chromatography.

Quantitative Data

The following table summarizes representative quantitative data from the dynamic kinetic resolution of various 5-hydroxy-2(5H)-furanones as reported by Thuring et al.[1]. This data can be used to estimate the expected outcome for the resolution of the homofuronol precursor.

| Entry | Substrate (R1, R2) | Time | Temp (°C) | Conversion (%) | e.e. (%) of Acetoxyfuranone |

| 1 | H, H | 24 h | 35 | 100 | 88 |

| 2 | H, H | 150 h | 20 | 100 | 84 |

| 3 | Me, Me | 28 d | 35 | 100 | 78 |

| 4 | Me, H | 166 h | 30 | 100 | 84 |

| 5 | H, Me | 168 h | 30 | 100 | 86 |

Data adapted from Thuring et al.[1]

Based on this data, a high conversion (approaching 100%) and good to excellent enantiomeric excess (likely >80%) can be anticipated for the kinetic resolution of the 2-ethyl-5-methyl substituted precursor. The reaction time may be considerable, and optimization of temperature and enzyme loading would be crucial for an efficient process.

Conclusion

The chemoenzymatic approach, particularly employing lipase-catalyzed dynamic kinetic resolution, presents a highly promising and efficient strategy for the enantioselective synthesis of this compound. This guide provides a foundational framework for researchers and professionals in the field, outlining a viable synthetic route and detailed, adaptable experimental protocols. The use of enzymatic catalysis aligns with the principles of green chemistry, offering a mild and selective method for the production of this valuable chiral flavor compound. Further optimization of the reaction conditions for the specific homofuronol precursor is recommended to maximize both yield and enantiopurity.

References

The Crucial Role of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in the Aroma Profile of Fermented Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and significance of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (HEMF), a key aroma compound found in a variety of fermented foods. This document details the methodologies for its detection and quantification, presents available quantitative data, and illustrates its biosynthetic pathway.

Introduction

This compound, also known as homofuraneol, is a potent volatile compound that significantly contributes to the desirable sweet, caramel-like, and fruity aromas of many fermented products. Its presence is particularly well-documented in fermented soybean products such as soy sauce and miso, where it is considered a character-impact odorant. The formation of HEMF is a complex process involving both the Maillard reaction between sugars and amino acids and microbial metabolism, primarily by yeasts, during fermentation. Understanding the distribution and formation of this compound is critical for quality control and the development of novel fermented food products with enhanced sensory attributes. This guide serves as a technical resource for researchers engaged in the analysis of food flavor and the study of fermentation processes.

Quantitative Data of this compound in Fermented Foods

The concentration of this compound can vary significantly depending on the type of fermented food, the specific microorganisms involved in the fermentation, the raw materials used, and the processing conditions. The following table summarizes the reported concentrations of HEMF in various fermented food products.

| Fermented Food Product | Concentration Range (μg/L) | Reference(s) |

| Japanese Soy Sauce (Shoyu) | 50,000 - 100,000 | [1] |

| Red Salty Rice Miso | Present | [2] |

| Thin-Colored Salty Rice Miso | Present | [2] |

| Barley Miso | Present | [2] |

| Weak-Salty Rice Miso | Not Detected | [2] |

| Soy Miso | Not Detected | [2] |

Note: "Present" indicates that the compound was identified but not quantified in the cited study. The concentrations can be influenced by factors such as aging time and specific fermentation cultures.

Experimental Protocols for the Identification and Quantification of this compound

The analysis of HEMF in fermented foods typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free technique for the extraction of volatile and semi-volatile compounds from the food matrix.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a generalized procedure for the analysis of HEMF in liquid and semi-solid fermented foods.

a. Sample Preparation:

-

For liquid samples (e.g., soy sauce), directly transfer a known volume (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

-

For semi-solid samples (e.g., miso), weigh a specific amount (e.g., 2-5 g) into a headspace vial.

-

To enhance the release of volatile compounds, a saturated sodium chloride solution (e.g., 1-2 g of NaCl) can be added to the vial to increase the ionic strength of the matrix.

-

If an internal standard is used for quantification, add a known amount of the standard solution (e.g., 2-heptanone) to the vial.

-

Seal the vial tightly with a PTFE/silicone septum.

b. HS-SPME Procedure:

-

Place the sealed vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature. A commonly used fiber for this type of analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Parameters:

-

Injector: Operate in splitless mode at a temperature of 250-270 °C for a desorption time of 3-5 minutes.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating furanones and other polar volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-5 minutes.

-

Ramp to 150 °C at a rate of 3-5 °C/min.

-

Ramp to 240 °C at a rate of 5-10 °C/min.

-

Hold at 240 °C for 5-10 minutes. (Note: The temperature program should be optimized based on the specific instrument and the complexity of the sample matrix.)

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-400.

-

d. Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with those of an authentic reference standard. The NIST mass spectral library can also be used for tentative identification.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of HEMF of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration based on the calibration curve. The use of an appropriate internal standard is recommended to correct for variations in extraction and injection.

Solvent Extraction

For some applications, a liquid-liquid extraction may be preferred.